molecular formula C13H16N4O2S B2877741 N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172014-45-7

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2877741
CAS No.: 1172014-45-7
M. Wt: 292.36
InChI Key: PZBWUBJZDMSYGQ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic small molecule featuring a thiazole ring linked to a pyrimidinone core through an acetamide spacer. This molecular architecture is common in medicinal chemistry research, particularly in the development of kinase inhibitors, tubulin polymerization inhibitors, and other targeted therapeutic agents. Compounds with thiazole and pyrimidine motifs have been investigated for their antiproliferative activity and their ability to modulate various biological targets, such as the zinc-activated channel (ZAC) . The specific research applications and biochemical profile of this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest findings on this compound's mechanism of action and pharmacological properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-4-10-5-12(19)17(8-14-10)6-11(18)16-13-15-9(2)7-20-13/h5,7-8H,3-4,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWUBJZDMSYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidinone precursors. These precursors are then coupled through a series of reactions, including acylation and cyclization, under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the thiazole and pyrimidinone rings makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The thiazole and pyrimidinone rings may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related acetamide derivatives is provided below, focusing on substituents, physicochemical properties, and reported bioactivities.

Compound Name Core Structure Features Key Substituents Melting Point/Physical Data Reported Bioactivity Reference
Target Compound : N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide Thiazole + pyrimidinone + acetamide 4-methylthiazole, 4-propylpyrimidinone Not reported Hypothesized antimicrobial/antioxidant (structural inference)
N-Benzyl-2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]acetamide (5.12) Pyrimidinone-thioacetamide + benzyl 4-methylpyrimidinone, benzyl 196°C Not explicitly stated (synthetic focus)
Coumarin-linked acetamides (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) Coumarin + thiazolidinone/oxazepin + acetamide Coumarin-oxy, phenylthiazolidinone Not reported Antioxidant (superior to ascorbic acid)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Thiazole + phenylethylaminoacetamide 4-methylthiazole, phenylethylamino Not reported Not reported (commercial availability)
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}acetamide) Naphthyridine + trifluoromethyl biphenyl + acetamide Difluorophenyl, piperidinyl Not reported Atherosclerosis treatment (preclinical)

Key Findings:

Structural Variations and Bioactivity: The target compound shares the thiazole-acetamide framework with (S)-N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide , but the pyrimidinone-propyl group may confer distinct solubility and target affinity compared to the phenylethylamino side chain. Coumarin-linked acetamides exhibit antioxidant activity due to the redox-active coumarin core. The target compound lacks this motif, suggesting divergent mechanisms (e.g., enzyme inhibition via pyrimidinone-thiazole interactions).

Synthetic Methodology: Alkylation strategies for pyrimidinone intermediates (e.g., using 2-chloroacetamides) are common to both the target compound and N-benzyl-2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]acetamide . The propyl group in the target compound may require optimized reaction conditions compared to methyl or benzyl analogs.

Therapeutic Potential: Unlike goxalapladib, which targets atherosclerosis via naphthyridine and trifluoromethyl groups , the target compound’s pyrimidinone-thiazole system may align more with kinase inhibition or antimicrobial pathways.

Biological Activity

N-(4-methylthiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, a compound with the CAS number 1172014-45-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2S, with a molecular weight of 292.36 g/mol. Its structure features a thiazole ring and a pyrimidine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
CAS Number1172014-45-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the pyrimidine ring through condensation reactions and the introduction of the thiazole moiety via nucleophilic substitution reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies evaluating thiazole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cell lines. The anticancer mechanism often involves inducing apoptosis in tumor cells.

A comparative study demonstrated that compounds with similar structural features displayed varying degrees of cytotoxicity against cancerous cells:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54912.5Induction of apoptosis
Compound BC615.0Inhibition of DNA synthesis
N-(4-methylthiazol...)A549TBDTBD

Antioxidant Activity

In addition to anticancer effects, this compound may possess antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Binding : It may bind to receptors that regulate apoptotic pathways, enhancing apoptosis in cancer cells.
  • Antioxidant Mechanisms : The thiazole and pyrimidine moieties may contribute to radical scavenging activities.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Thiazole Derivatives : A study on thiazole derivatives showed significant anticancer activity against A549 cells, with some derivatives reducing cell viability by over 60% compared to controls .
  • Pyrimidine Compounds : Research on pyrimidine derivatives indicated that modifications in their structure could enhance their anticancer efficacy and antioxidant capacity .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiazole or pyrimidine rings can significantly influence biological activity, suggesting that further optimization could yield more potent derivatives .

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